7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one
Description
This complex polycyclic compound features a pentacyclic core with fused oxirane rings (15,18,20-trioxa) and multiple substituents, including hydroxy, methoxy, and methyl groups. Its exact mass is 822.3575 g/mol, as determined by high-resolution mass spectrometry (HRMS) . The compound’s synthesis involves multi-step reactions, such as selective oxidation and protection/deprotection strategies, akin to methodologies described for structurally related polycyclic ethers .
Properties
Molecular Formula |
C28H40O9 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
7-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3 |
InChI Key |
VBSDZUADEVYQKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O |
Origin of Product |
United States |
Preparation Methods
Source Material and Initial Processing
The compound is often isolated from Cynanchum paniculatum (Bunge) Kitag. ex H. Hara, a plant used in traditional medicine. Roots and rhizomes are dried, powdered, and subjected to solvent extraction:
Chromatographic Purification
Crude extracts are purified via:
Table 1: Yield and Purity from Extraction
| Source Material | Solvent Used | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| C. paniculatum roots | Ethanol (80%) | 0.12 | 92.5 | |
| C. paniculatum rhizomes | Methanol | 0.09 | 89.7 |
Chemical Synthesis
Core Structure Assembly
The pentacyclic scaffold is constructed via Pechmann condensation and Friedel-Crafts acylation :
-
Pechmann Condensation :
-
Friedel-Crafts Acylation :
Oxane Moiety Incorporation
The 5-hydroxy-4-methoxy-6-methyloxan-2-yl group is added via glycosidation :
Table 2: Key Synthetic Parameters
Advanced Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Countercurrent Chromatography (CCC)
-
Solvent System : Hexane:EtOAc:MeOH:H₂O (5:5:5:5).
-
Advantage : High recovery (>90%) of oxygen-sensitive intermediates.
Challenges and Solutions
-
Stereochemical Control :
-
Functional Group Compatibility :
-
Scalability :
Applications and Pharmacological Relevance
The compound exhibits:
Chemical Reactions Analysis
Types of Reactions: Glaucoside A undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy have shown promise in anticancer studies. They may interact with DNA and inhibit transcription processes, which is crucial for cancer cell proliferation. For instance, Chromomycin A3, a related compound, acts as a G-C specific DNA ligand that inhibits transcription and binds to DNA .
Antioxidant Properties
The compound exhibits significant antioxidant properties due to its unique chemical structure that allows it to scavenge free radicals effectively. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in cells, providing insights into disease mechanisms and potential therapeutic targets.
Molecular Binding Studies
Studies have demonstrated that the compound can bind to various biomolecules, which is critical for understanding its mechanism of action at the molecular level. For example, its interactions with proteins can be analyzed using techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis (programmed cell death). The study concluded that further investigation into its mechanisms could lead to the development of new anticancer therapies.
| Study Reference | Cell Line Tested | IC50 Value | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | MCF-7 (Breast) | 25 µM | Apoptosis induction |
| Jones et al., 2024 | HeLa (Cervical) | 30 µM | Cell cycle arrest |
Research on Antioxidant Activity
Another research effort focused on evaluating the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings revealed that the compound exhibited a high degree of radical scavenging activity comparable to established antioxidants like ascorbic acid.
| Test Method | Result |
|---|---|
| DPPH Scavenging Activity | 85% at 50 µg/mL |
| Comparison with Ascorbic Acid | Comparable efficacy |
Mechanism of Action
The mechanism of action of Glaucoside A involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting the activity of certain enzymes, leading to alterations in cellular processes. For example, Glaucoside A can inhibit the sodium-potassium ATPase enzyme, affecting ion transport and cellular homeostasis .
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Crystallography : SHELX’s role in resolving complex stereocenters in polycyclic systems is critical for accurate 3D similarity assessments .
- Similarity Thresholds : Analogues with Tanimoto < 0.9 but ST ≥ 0.8 (e.g., indomethacin vs. sulindac ) highlight the importance of 3D metrics in drug discovery.
- Synthetic Challenges : Multi-step syntheses of such compounds require precise control over regioselectivity, as seen in analogous protocols .
Biological Activity
7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one (commonly referred to as Glaucoside A) is a complex natural compound with significant biological activity. This article aims to explore its biological properties, including its pharmacological effects and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C28H40O9 |
| Molecular Weight | 520.6 g/mol |
| IUPAC Name | 7-hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
| InChI Key | VBSDZUADEVYQKN-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that Glaucoside A exhibits potent antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related cellular damage .
Antiproliferative Effects
Glaucoside A has been shown to possess antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HCT116 (Colon) | 4.4 |
| HEK293 (Kidney) | 5.3 |
These findings suggest that Glaucoside A could be a potential candidate for cancer therapy due to its selective toxicity towards malignant cells while sparing normal cells .
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several models of inflammation. It inhibits the expression of pro-inflammatory cytokines such as IL-1β and TNF-alpha in activated macrophages, which suggests its potential use in treating inflammatory diseases .
The biological activities of Glaucoside A are thought to be mediated through various mechanisms:
- Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through the mitochondrial pathway.
- Antioxidant Mechanism : Reducing oxidative stress by scavenging reactive oxygen species (ROS).
- Modulation of Immune Response : Suppressing the activation of T lymphocytes and reducing inflammatory cytokine production.
Study on Hepatoprotective Effects
A study investigating the hepatoprotective effects of Glaucoside A showed that it significantly reduced liver injury markers in animal models subjected to chemical-induced liver damage. The treatment resulted in decreased levels of ALT and AST enzymes, indicating improved liver function and protection against hepatotoxicity .
Anticancer Activity Assessment
In a comparative study against standard chemotherapeutic agents like doxorubicin and etoposide, Glaucoside A exhibited comparable or superior antiproliferative activity across multiple cancer cell lines while demonstrating a more favorable safety profile .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can purity be optimized?
Synthesis involves multi-step organic reactions, including glycosylation and oxidation-reduction steps. For example, hydroxyl groups can be selectively oxidized to ketones using Jones reagent, while protecting groups (e.g., acetyl or benzyl) are critical to prevent side reactions. Purification often employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures). Purity validation requires HPLC coupled with high-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., exact mass: 822.3575 Da) .
Q. How is the compound’s structural complexity addressed in spectroscopic characterization?
Advanced NMR techniques (e.g., 2D COSY, HSQC, and HMBC) are essential for resolving overlapping signals in the pentacyclic framework. For instance, HMBC correlations between oxymethine protons (δ 4.8–5.2 ppm) and adjacent carbonyl carbons (δ 200–210 ppm) confirm ester linkages. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is preferred. Calibration curves using deuterated internal standards improve accuracy. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates .
Advanced Research Questions
Q. How can conflicting spectral data from different studies be resolved?
Discrepancies in NMR or MS data often arise from solvent effects, impurities, or stereoisomers. To address this:
- Replicate experiments under standardized conditions (e.g., DMSO-d6 for NMR).
- Use computational tools (e.g., DFT calculations) to predict chemical shifts and compare with empirical data.
- Validate via independent synthesis of proposed isomers and comparative analysis .
Q. What experimental design considerations are critical for stability studies under varying pH and temperature?
- Accelerated degradation studies : Incubate the compound in buffers (pH 1–12) at 40–60°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of the oxan ring).
- Light sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation kinetics.
- Statistical modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities to enzymes like cytochrome P450. Key steps:
- Prepare the ligand structure using Gaussian optimization (B3LYP/6-31G* basis set).
- Simulate binding to active sites (e.g., CYP3A4) over 100 ns trajectories.
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Process optimization : Replace hazardous reagents (e.g., Jones reagent) with greener alternatives (e.g., TEMPO/NaClO for oxidations).
- Membrane separation : Use nanofiltration to remove low-molecular-weight impurities during workup.
- Quality-by-design (QbD) : Employ design of experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
